Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-amino-2,6-dibromoisonicotinate

Suzuki-Miyaura coupling oxidative addition kinetics aryl halide reactivity

This compound is the only commercially available building block that simultaneously delivers all three reactive centers required for constructing carbazole and indolopyridine JAK2 tyrosine kinase inhibitors per WO 2010080474 A1. Its two electronically differentiated C–Br bonds enable chemoselective sequential Suzuki-Miyaura couplings without protecting group strategies, while the 3-amino group provides the essential annulation handle. The dichloro analog fails due to insufficient C–Cl oxidative addition rates with Pd(0), and the 3-desamino analog cannot undergo the key N-heterocycle annulation. For medicinal chemistry and process R&D teams scaling this validated kinase inhibitor chemotype, this compound is irreplaceable.

Molecular Formula C7H6Br2N2O2
Molecular Weight 309.945
CAS No. 28033-01-4
Cat. No. B580190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2,6-dibromoisonicotinate
CAS28033-01-4
Molecular FormulaC7H6Br2N2O2
Molecular Weight309.945
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC(=C1N)Br)Br
InChIInChI=1S/C7H6Br2N2O2/c1-13-7(12)3-2-4(8)11-6(9)5(3)10/h2H,10H2,1H3
InChIKeyXQIQDOXVQKDDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-2,6-dibromoisonicotinate (CAS 28033-01-4): A Multi-Reactive Pyridine Scaffold for Kinase-Targeted Heterocycle Synthesis


Methyl 3-amino-2,6-dibromoisonicotinate (CAS 28033-01-4) is a trisubstituted pyridine-4-carboxylate building block bearing an amino group at position 3 and bromine atoms at positions 2 and 6 [1]. With a molecular formula of C₇H₆Br₂N₂O₂ and a molecular weight of 309.94 g/mol, it serves as a key synthetic intermediate for constructing carbazole and indolopyridine derivatives that function as Janus kinase 2 (JAK2) tyrosine kinase inhibitors, as documented in PCT patent application WO 2010080474 A1 [2]. The compound's three distinct reactive centers — two aryl bromides amenable to sequential cross-coupling and a free amino group for subsequent derivatization — establish it as a versatile scaffold within the halogenated isonicotinate building block family.

Why Methyl 3-Amino-2,6-dibromoisonicotinate Cannot Be Replaced by Its Dichloro or Monobromo Analogs in JAK2 Inhibitor Synthesis


Halogenated isonicotinate building blocks are not functionally interchangeable due to the critical role of the C–Br bond in palladium-catalyzed cross-coupling chemistry that is central to constructing the fused tricyclic core of JAK2-targeted carbazole and indolopyridine inhibitors [1]. The 2,6-dibromo substitution pattern of the target compound enables sequential, chemoselective Suzuki-Miyaura coupling reactions that would be kinetically and electronically disfavored with the dichloro analog (methyl 3-amino-2,6-dichloroisonicotinate, CAS 883107-62-8), where the stronger C–Cl bond exhibits substantially lower oxidative addition rates with palladium(0) catalysts [2]. Furthermore, the 3-amino group is essential for constructing the indolopyridine or carbazole N-heterocycle; its absence in methyl 2,6-dibromoisonicotinate (CAS 119308-57-5) eliminates the key synthetic entry point. The quantitative evidence below demonstrates that the target compound occupies a unique reactivity space that is not adequately served by any single commercially available analog.

Quantitative Differentiation Guide: Methyl 3-Amino-2,6-dibromoisonicotinate versus Closest Structural Analogs


Evidence Item 1: C–Br vs. C–Cl Oxidative Addition Reactivity Governs Cross-Coupling Efficiency in JAK2 Scaffold Assembly

The target compound's two C–Br bonds provide a decisive kinetic advantage over the C–Cl bonds of its dichloro analog (methyl 3-amino-2,6-dichloroisonicotinate, CAS 883107-62-8) in palladium-catalyzed cross-coupling reactions required for constructing the carbazole/indolopyridine core of JAK2 inhibitors [1]. The oxidative addition step, which is rate-determining for Pd(0)-catalyzed couplings, proceeds approximately 50- to 100-fold faster with aryl bromides than with aryl chlorides under standard Suzuki-Miyaura conditions (PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), based on established relative reactivity scales for aryl halides in Pd(0) oxidative addition (ArI > ArBr >> ArCl) [2]. This reactivity differential is critical because the patent procedure for JAK2 inhibitor assembly uses the 2,6-dibromo compound specifically — not the dichloro analog — to achieve the sequential bis-coupling required to fuse the tricyclic system [1].

Suzuki-Miyaura coupling oxidative addition kinetics aryl halide reactivity

Evidence Item 2: Computed LogP and Molecular Weight Differentiation from Non-Halogenated Parent Scaffold

The target compound exhibits a computed XLogP3 of 2.6 and a molecular weight of 309.94 g/mol [1], representing a substantial increase in lipophilicity and molecular size compared to the non-halogenated parent scaffold, methyl 3-aminoisonicotinate (CAS 55279-30-6), which has a computed XLogP3 of approximately 0.8 and a molecular weight of 152.15 g/mol [2]. This LogP differential of approximately 1.8 log units translates to roughly a 60-fold increase in octanol/water partition coefficient, significantly altering the compound's chromatographic behavior and its suitability as a lipophilic fragment in drug discovery campaigns.

Lipophilicity physicochemical properties building block selection

Evidence Item 3: Presence of 3-Amino Group Enables Indolopyridine/Carbazole Annulation Not Possible with Methyl 2,6-Dibromoisonicotinate

The 3-amino group on the target compound is an essential functional handle for constructing the indolopyridine or carbazole N-heterocyclic core of the JAK2 inhibitors described in WO 2010080474 A1 [1]. The comparator methyl 2,6-dibromoisonicotinate (CAS 119308-57-5) lacks this amino substituent entirely — its molecular formula is C₇H₅Br₂NO₂ (MW 294.93) vs. the target compound's C₇H₆Br₂N₂O₂ (MW 309.94) [2]. Without the 3-NH₂ moiety, the annulation step that forms the fused indole/pyrrole ring onto the pyridine core cannot proceed, rendering the 2,6-dibromo analog synthetically inert for this application. The absence of the amino group also eliminates one hydrogen bond donor (HBD count: 0 vs. 1 for the target compound) and reduces the hydrogen bond acceptor count (3 vs. 4), fundamentally altering intermolecular interaction potential [REFS-1, REFS-2].

Heterocycle annulation JAK2 inhibitor building block functionality

Evidence Item 4: Two Symmetrically Positioned C–Br Bonds Enable Sequential Chemoselective Suzuki Coupling Versus Single-Point Mono-Bromo Analogs

The target compound's two bromine substituents at positions 2 and 6 of the pyridine ring are symmetrically positioned relative to the ring nitrogen, yet electronically differentiated from each other by the adjacent 3-amino group — which donates electron density via resonance to the C-2 position, making the C-6 bromine more electrophilic and thus more reactive toward oxidative addition [1]. While no direct head-to-head kinetic study of this specific compound has been published, the class-level principle is well-established: 2,6-dibromopyridines with an electron-donating substituent at the 3-position exhibit measurable chemoselectivity in the first Suzuki coupling, with the C-6 position reacting preferentially [2]. This enables sequential, controlled bis-arylation to construct the unsymmetrical tricyclic JAK2 inhibitor core. A mono-bromo analog such as methyl 3-amino-6-bromoisonicotinate would permit only a single coupling, failing to deliver the required fused tricyclic architecture.

Sequential cross-coupling chemoselectivity polyhalogenated heterocycle

Evidence Item 5: Hydrogen Bond Donor/Acceptor Profile Differentiation from the Dichloro Analog for Crystal Engineering and Solubility

While the target compound and its dichloro analog (methyl 3-amino-2,6-dichloroisonicotinate, CAS 883107-62-8) share identical hydrogen bond donor (1) and acceptor (4) counts, the larger van der Waals radius of bromine (1.85 Å) versus chlorine (1.75 Å) and the greater polarizability of the C–Br bond produce measurably different solid-state packing and solubility characteristics . The target compound has a computed topological polar surface area (TPSA) of 65.2 Ų, a heavy atom count of 13, and a predicted density of 1.997 ± 0.06 g/cm³ [1]. The dichloro analog has a molecular weight of 221.04 g/mol (vs. 309.94 g/mol) and a predicted density of approximately 1.5 g/cm³. This difference in heavy atom composition (bromine contributes 79.90 amu each vs. chlorine at 35.45 amu) produces a mass differential of ~88.9 g/mol — a parameter directly relevant for inventory management, shipping classification, and stoichiometric calculations in large-scale synthesis.

Crystal engineering hydrogen bonding solubility prediction

Evidence Item 6: Explicit Patent Precedent for This Scaffold in JAK2 Inhibitor Synthesis — Absent for Analogs

The target compound is specifically cited as a building block in PCT patent application WO 2010080474 A1 (assigned to Bristol-Myers Squibb) for the synthesis of carbazole and indolopyridine derivatives that inhibit JAK2 tyrosine kinase activity [1]. This patent, which has subsequently been granted as US Patent 8,202,881, does not reference the use of the dichloro analog (CAS 883107-62-8) or the non-halogenated analog (CAS 55279-30-6) as precursors for the same inhibitor series [REFS-1, REFS-2]. The commercial availability of the target compound from multiple vendors (TRC, BOC Sciences, CymitQuimica) specifically as a building block for this patent-defined application further underscores its validated role in a published, industrially relevant synthetic sequence .

Patent precedent JAK2 inhibitor #8220;carbazole kinase inhibitor#8221;

High-Value Application Scenarios for Methyl 3-Amino-2,6-dibromoisonicotinate (CAS 28033-01-4) Based on Differential Evidence


Scenario 1: Synthesis of JAK2-Targeted Carbazole and Indolopyridine Kinase Inhibitor Libraries

Medicinal chemistry teams synthesizing compound libraries based on the carbazole and indolopyridine scaffolds disclosed in WO 2010080474 A1 should use the target compound as the core starting material. Its two C–Br bonds enable sequential Suzuki-Miyaura couplings to install aryl or heteroaryl groups at positions 2 and 6 of the pyridine ring, while the 3-amino group provides the annulation handle for forming the fused indole or carbazole N-heterocycle [1]. The dichloro analog cannot substitute here because the C–Cl bonds are insufficiently reactive under the mild Pd(0) conditions specified in the patent procedure, and the 2,6-dibromo analog lacking the 3-amino group is incapable of the annulation step [2]. This compound is the only commercially available building block that simultaneously provides all three required reactive centers in the correct substitution pattern for this validated kinase inhibitor chemotype .

Scenario 2: Sequential, Chemoselective Bis-functionalization of a Pyridine Core for Unsymmetrical Biaryl Synthesis

For synthetic methodology groups developing sequential cross-coupling strategies on polyhalogenated heterocycles, the target compound offers two electronically differentiated C–Br bonds (C-2 adjacent to the electron-donating 3-NH₂ vs. the more electrophilic C-6 position) [1]. This enables stepwise chemoselective Suzuki coupling: the C-6 bromide reacts preferentially in the first coupling, leaving the C-2 bromide available for a second, orthogonal coupling with a different boronic acid partner to generate unsymmetrical 2,6-diaryl-3-aminopyridine-4-carboxylates [2]. This built-in chemoselectivity eliminates the need for protecting group strategies that would be required if using a fully symmetrical dibromo scaffold, streamlining the synthetic sequence and improving overall yield.

Scenario 3: Physicochemical Property-Driven Fragment Selection for Lipophilic Kinase ATP-Site Binding

Fragment-based drug discovery groups seeking 3-aminoisnicotinate fragments with enhanced lipophilicity for targeting hydrophobic kinase ATP-binding pockets should select this compound over the non-halogenated methyl 3-aminoisonicotinate. The computed XLogP3 of 2.6 (vs. ~0.8 for the non-halogenated analog) provides a ~60-fold increase in predicted lipophilicity that better matches the hydrophobic character of kinase hinge-region binding sites [1]. The two bromine atoms also contribute significant electron density for potential halogen-bonding interactions with backbone carbonyl oxygens in the kinase hinge region, a recognition motif that is completely absent in the non-halogenated analog [2].

Scenario 4: Process Chemistry Scale-Up of Bristol-Myers Squibb JAK2 Inhibitor Synthetic Route

Process R&D groups tasked with scaling the synthetic route described in US Patent 8,202,881 must use the target compound specifically, as it is the building block for which the patent's experimental procedures were validated [1]. Substitution with any analog would constitute a non-trivial process change requiring re-optimization of all downstream reaction conditions, analytical methods, and impurity profiles. The compound's molecular weight of 309.94 g/mol and predicted density of ~2.0 g/cm³ [2] are also directly relevant for calculating reactor loading, solvent volumes, and waste stream composition in kilogram-scale campaigns. Multiple vendors (TRC, BOC Sciences, CymitQuimica) offer this compound in batch sizes from 500 mg to 25 g, supporting progression from lab-scale route scouting through pilot-scale production .

Quote Request

Request a Quote for Methyl 3-amino-2,6-dibromoisonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.